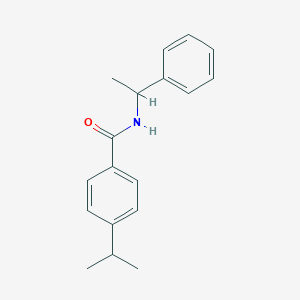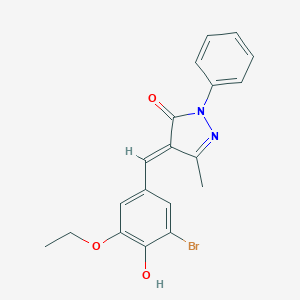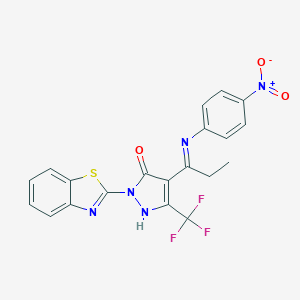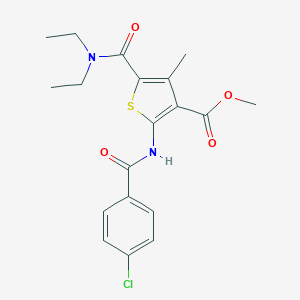
N-(1-phenylethyl)-4-(propan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-phenylethyl)-4-(propan-2-yl)benzamide is an organic compound characterized by its unique structure, which includes a benzamide core substituted with a phenylethyl group and a propan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-4-(propan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propan-2-ylbenzoic acid and 1-phenylethylamine.
Amide Formation: The carboxylic acid group of 4-propan-2-ylbenzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 1-phenylethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N-(1-phenylethyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, N-(1-phenylethyl)-4-(propan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of biological processes at the molecular level.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific biological targets makes it a candidate for the development of therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.
作用机制
The mechanism by which N-(1-phenylethyl)-4-(propan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The phenylethyl and propan-2-yl groups contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(1-phenylethyl)benzamide: Lacks the propan-2-yl group, which may affect its reactivity and binding properties.
4-propan-2-ylbenzamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.
N-(1-phenylethyl)-4-methylbenzamide: Substitution of the propan-2-yl group with a methyl group alters its steric and electronic characteristics.
Uniqueness
N-(1-phenylethyl)-4-(propan-2-yl)benzamide is unique due to the presence of both the phenylethyl and propan-2-yl groups, which confer distinct chemical and biological properties. These structural features enhance its potential for use in various applications, making it a valuable compound for scientific research and industrial processes.
属性
CAS 编号 |
116368-39-9 |
|---|---|
分子式 |
C18H21NO |
分子量 |
267.4g/mol |
IUPAC 名称 |
N-(1-phenylethyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-13(2)15-9-11-17(12-10-15)18(20)19-14(3)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,19,20) |
InChI 键 |
TUMSKDMVKVCLRF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B441093.png)
![2-(4-fluorophenyl)-4-[(4-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B441104.png)

![2-(4-fluorophenyl)-4-[(4-hydroxy-2-methylanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B441128.png)
![11-(4-BUTOXYPHENYL)-3,3-DIMETHYL-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B441131.png)
![11-(2,3-dichlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B441134.png)
![N-(4-methoxyphenyl)-4-({[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B441211.png)
![6-hydroxy-4-methyl-5-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B441217.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-methoxybenzyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B441218.png)
![6-(2-Methoxyphenyl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B441220.png)
![3-(2-methylprop-2-enyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B441244.png)
![4-benzyl-5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B441250.png)
